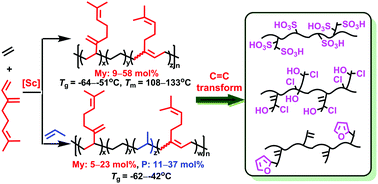Scandium-catalyzed copolymerization of myrcene with ethylene and propylene: convenient syntheses of versatile functionalized polyolefins†
Polymer Chemistry Pub Date: 2018-02-07 DOI: 10.1039/C8PY00039E
Abstract
The copolymerization of myrcene with ethylene and propylene using half-sandwich scandium complexes bearing various auxiliary ligands has been examined. In the copolymerization of myrcene with ethylene, the THF-free aminobenzyl scandium complex bearing a relatively small cyclopentadienyl ligand (C5H5)Sc(CH2C6H4NMe2-o)2 (1) afforded diblock myrcene–ethylene copolymers with a high myrcene content and predominant cis-1,4-structure, whereas the analogous scandium complex with a larger cyclopentadienyl ligand (C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2 (2) afforded multiblock myrcene–ethylene copolymers with different myrcene contents and a predominant 3,4-structure. In contrast, the THF-containing trimethylsilylmethyl scandium complex (C5Me4SiMe3)Sc(CH2SiMe3)2(THF) (3) afforded alternating myrcene–ethylene copolymers on using a sufficient amount of myrcene. More remarkably, the terpolymerization of myrcene with ethylene and propylene has also been realized using a scandium complex 3, yielding a new family of myrcene-based ethylene–propylene–diene rubbers (EPDM) with versatile C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C double bonds in the main and side chains. By efficiently transforming the C
C double bonds in the main and side chains. By efficiently transforming the C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C double bonds of the resulting myrcene-based EPDM into other polar groups, versatile functionalized polyolefins such as thioacetic acid, sulfoacid, and epoxidized, hydroxylated–chlorinated and furan functionalized polyolefins were obtained.
C double bonds of the resulting myrcene-based EPDM into other polar groups, versatile functionalized polyolefins such as thioacetic acid, sulfoacid, and epoxidized, hydroxylated–chlorinated and furan functionalized polyolefins were obtained.


Recommended Literature
- [1] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [2] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [3] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC
- [4] Vitamin K status in healthy volunteers
- [5] Back cover
- [6] First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
- [7] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [8] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions
- [9] Identifying reactive intermediates by mass spectrometry
- [10] Back cover

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 102110-73-6
-
CAS no.: 1596-13-0
-
CAS no.: 12025-32-0
-
CAS no.: 151055-86-6
-
CAS no.: 14941-53-8









